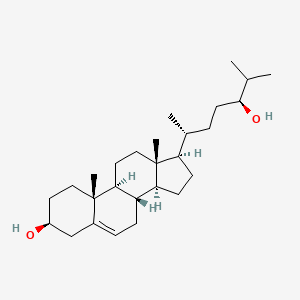

24(S)-hydroxycholesterol

概要

説明

セレブロステロールは、24S-ヒドロキシコレステロールとしても知られており、コレステロールから誘導されたオキシステロールです。1953年に初めて同定され、主に脳に見られます。 この化合物は、脳から過剰なコレステロールを排除することを促進することにより、中枢神経系におけるコレステロールの恒常性を維持する上で重要な役割を果たします .

準備方法

合成経路と反応条件: セレブロステロールは、炭素24位におけるヒドロキシル化反応によってコレステロールから合成されます。 この反応は、コレステロール24-ヒドロキシラーゼ(CYP46A1)酵素によって触媒され、NADPHと酸素を必要とします . 反応条件は、通常、ヒドロキシル化プロセスを促進するシトクロムP-450の存在を伴います .

工業的生産方法: セレブロステロールの工業的生産方法は、広範に文書化されていませんが、CYP46A1を用いたコレステロールからの合成が主な方法です。 バイオテクノロジーの進歩により、将来は微生物または酵素プロセスによる大規模生産が可能になる可能性があります .

化学反応の分析

反応の種類: セレブロステロールは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: セレブロステロールは、さらに酸化されて胆汁酸または他のオキシステロールを形成することができます.

還元: 還元反応は、特定の条件下でセレブロステロールをコレステロールに戻すことができます。

置換: セレブロステロールのヒドロキシル基は、化学反応によって他の官能基に置換することができます。

一般的な試薬と条件:

酸化: 一般的な試薬には、分子状酸素とNADPHが含まれ、シトクロムP-450が触媒として作用します.

還元: 水素化ホウ素ナトリウムなどの還元剤を、制御された条件下で使用することができます。

置換: ハロゲンや酸など、さまざまな試薬が置換反応を促進することができます。

主な生成物:

酸化: 胆汁酸および他のオキシステロール.

還元: コレステロール。

置換: 官能基が修飾された誘導体。

4. 科学研究における用途

セレブロステロールは、以下を含む科学研究において数多くの用途があります。

化学: オキシステロールの化学および反応を研究するためのモデル化合物として使用されます。

生物学: 脳におけるコレステロール代謝および恒常性の研究に役立ちます.

科学的研究の応用

Role in Neurodegenerative Diseases

24(S)-hydroxycholesterol is involved in cholesterol metabolism within the central nervous system and has been associated with various neurodegenerative conditions, including Alzheimer's disease. Research indicates that elevated levels of this compound are found in patients with early-onset Alzheimer's disease and vascular dementia compared to healthy controls. For instance, a study demonstrated that treatment with high doses of simvastatin significantly reduced plasma concentrations of this compound, suggesting a link between cholesterol metabolism and neurodegeneration .

Case Study: Simvastatin Treatment

- Objective : To assess the effects of simvastatin on plasma this compound levels.

- Design : A 24-week prospective trial involving 18 patients with hypercholesterolemia.

- Results : Plasma this compound levels decreased by approximately 45% after six weeks and continued to decline over the study period .

Modulation of Neuronal Signaling

Recent studies have highlighted the role of this compound as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs). This modulation is crucial for synaptic plasticity and cognitive functions. For example, this compound enhances long-term potentiation in hippocampal neurons and may reverse deficits caused by NMDAR antagonists .

Data Table: Effects on NMDAR Function

| Concentration (µM) | Effect on NMDAR EPSCs |

|---|---|

| Submicromolar | Potentiation observed |

| ≥10 | No significant effect |

Biomarker Potential

Given its origin from brain cholesterol turnover, this compound serves as a promising biomarker for psychiatric and neurological disorders. Research has indicated that plasma concentrations of this metabolite correlate with brain structural changes in conditions such as schizophrenia .

Case Study: Schizophrenia Biomarker

- Objective : To evaluate plasma levels of this compound in schizophrenia patients.

- Findings : No significant differences were found between patients and healthy controls; however, variations were noted based on age and disease severity .

Mechanisms of Neurotoxicity

While this compound plays essential roles in neuronal function, it can also induce neurotoxicity under certain conditions. Studies have shown that esterification of this compound leads to endoplasmic reticulum dysfunction and cell death via unfolded protein response signaling pathways .

Data Table: Effects of Esterification

| Treatment | Outcome |

|---|---|

| 50 µM 24S-OHC | Induced IRE1α phosphorylation |

| ACAT1 Inhibition | Reduced cell death |

Therapeutic Implications

The dual nature of this compound—acting as both a signaling molecule and a potential neurotoxin—opens avenues for therapeutic interventions. Synthetic analogs that mimic its positive effects on NMDARs may provide novel treatment strategies for cognitive deficits associated with various neurological disorders .

作用機序

セレブロステロールは、主にコレステロールの恒常性における役割を通じてその効果を発揮します。 CYP46A1酵素は、コレステロールをセレブロステロールに変換することを触媒し、セレブロステロールはその後血液脳関門を通過して肝臓で代謝されます . このプロセスは、脳におけるコレステロールのバランスを維持するのに役立ちます。 さらに、セレブロステロールは、コレステロールと脂肪酸の代謝に関与する遺伝子の発現を調節する肝臓X受容体のアゴニストとして作用します .

類似の化合物:

コレステロール: セレブロステロールの前駆体であり、さまざまな生物学的プロセスに関与しています。

25-ヒドロキシコレステロール: 生物学的役割は異なるものの、類似の特性を持つ別のオキシステロール。

7-ケトコレステロール: 炎症プロセスに関与するオキシステロール。

セレブロステロールの独自性: セレブロステロールは、脳のコレステロール恒常性における特定の役割と、血液脳関門を通過する能力により、独特です。 神経変性疾患への関与と治療標的としての可能性は、それを他のオキシステロールとは異なるものとしています .

類似化合物との比較

Cholesterol: The precursor to cerebrosterol, involved in various biological processes.

25-Hydroxycholesterol: Another oxysterol with similar properties but different biological roles.

7-Ketocholesterol: An oxysterol involved in inflammatory processes.

Uniqueness of Cerebrosterol: Cerebrosterol is unique due to its specific role in the brain’s cholesterol homeostasis and its ability to cross the blood-brain barrier. Its involvement in neurodegenerative diseases and potential as a therapeutic target further distinguishes it from other oxysterols .

生物活性

24(S)-hydroxycholesterol (24S-HC) is a significant metabolite of cholesterol, primarily synthesized in the brain. It plays a crucial role in cholesterol homeostasis and has been implicated in various neurological functions and disorders. This article explores the biological activities of 24S-HC, focusing on its effects on neuronal signaling, neurotoxicity, and potential implications for neurodegenerative diseases.

Synthesis and Metabolism

24S-HC is produced from cholesterol through the action of the enzyme cholesterol 24-hydroxylase (CYP46A1), predominantly located in neurons. This conversion is essential for the elimination of excess cholesterol from the central nervous system (CNS) and is a key pathway for maintaining brain cholesterol levels . Once synthesized, 24S-HC can cross the blood-brain barrier more readily than cholesterol itself, allowing it to exert effects both within the CNS and peripherally .

Modulation of Neuronal Signaling

Research indicates that 24S-HC acts as a positive modulator of N-methyl-D-aspartate receptors (NMDARs). This modulation enhances synaptic plasticity, which is vital for learning and memory processes. Studies have shown that 24S-HC can potentiate NMDAR function through mechanisms distinct from other known lipophilic modulators .

- Table 1: Effects of 24S-HC on NMDAR Function

| Study | Effect on NMDAR | Mechanism |

|---|---|---|

| Paul et al. (2013) | Potentiation observed | Distinct from other modulators |

| Linsenbardt et al. (2014) | Antagonistic effects with 25-HC | Non-competitive mechanism |

Neurotoxicity and Endoplasmic Reticulum Stress

While 24S-HC has beneficial roles, its accumulation can lead to neurotoxicity. In human neuroblastoma SH-SY5Y cells, esterification of 24S-HC by acyl-CoA:cholesterol acyltransferase 1 (ACAT1) disrupts endoplasmic reticulum (ER) integrity, triggering an unfolded protein response (UPR) that favors cell death over survival. This suggests that while 24S-HC is vital for cholesterol homeostasis, its dysregulation can contribute to neurodegenerative processes .

Implications in Neurodegenerative Diseases

Elevated levels of 24S-HC have been associated with Alzheimer's disease (AD) and other forms of dementia. In patients with early-stage AD, plasma concentrations of 24S-HC are significantly higher compared to healthy controls. This correlation suggests that 24S-HC may serve as a biomarker for disease progression and severity .

- Case Study: Simvastatin Treatment

A clinical trial involving high-dose simvastatin demonstrated a significant reduction in plasma levels of 24S-HC among patients with hypercholesterolemia. After 24 weeks of treatment, plasma concentrations decreased by approximately 53%, indicating that statins may influence brain cholesterol metabolism and potentially mitigate AD progression by lowering 24S-HC levels .

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-XWXSNNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313419 | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-73-7 | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47IMW63S3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。